1-(1-Aminocyclobutyl)but-3-yn-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclobutyl)but-3-yn-1-one typically involves the reaction of cyclobutanone with propargylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminocyclobutyl)but-3-yn-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminocyclobutyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(1-Aminocyclobutyl)but-3-yn-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclobutyl)but-3-yn-1-one involves its interaction with specific molecular targets. The aminocyclobutyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1-Aminocyclobutyl)but-3-en-1-one: Similar structure but with a double bond instead of a triple bond.
1-(3-Aminocyclobutyl)but-3-yn-1-one: Similar structure but with the amino group at a different position.
Uniqueness
1-(1-Aminocyclobutyl)but-3-yn-1-one is unique due to its specific combination of an aminocyclobutyl group and a butynone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)but-3-yn-1-one |
InChI |
InChI=1S/C8H11NO/c1-2-4-7(10)8(9)5-3-6-8/h1H,3-6,9H2 |
InChI Key |
ZKKOIJFOFLIBIE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)C1(CCC1)N |
Origin of Product |
United States |
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